
AMG 579
Vue d'ensemble
Description
AMG 579 est un inhibiteur puissant, sélectif et efficace de la phosphodiestérase 10A (PDE10A). Il a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des troubles neurologiques tels que la schizophrénie et le trouble schizoaffectif .
Analyse Des Réactions Chimiques
Reaction Mechanism
The oxygenation proceeds through a radical chain mechanism :
- Initiation : Co²⁺ activates O₂ to generate phthalimido-N-oxyl (PINO) radicals
- Hydrogen abstraction : PINO abstracts benzylic hydrogen atom
- Oxygen rebound : Molecular oxygen reacts with carbon-centered radical
- Termination : Peroxy radical decomposes to ketone
Key mechanistic evidence:
- Radical trapping experiments confirm chain propagation
- Isotopic labeling shows O₂ incorporation into carbonyl group
- Chelation-resistant pathway enables oxidation of non-acidic substrates
Substrate Scope and Limitations
The reaction tolerates diverse heterocycles critical for CNS drug synthesis :
Substrate Structure | Product Yield (%) | Notable Features |
---|---|---|
4-Ethylpyridine | 99 | Stable to pyridine coordination |
2-Ethylbenzimidazole | 72 | Maintains imidazole functionality |
3-Ethylthiophene | 50 | Compatible with sulfur heterocycles |
N-Methylbenzimidazole | 94 | Demonstrates N-alkyl tolerance |
Challenges arose with strongly chelating substrates (e.g., 2-ethylpyridine: 48% yield), prompting development of an electrochemical NHPI-mediated variant that bypasses cobalt inhibition .
Process Chemistry Implementation
A 100g-scale synthesis of ketone intermediate 2s demonstrated practical utility :
Process Parameter | Optimization Result |
---|---|
Throughput | 85% yield over two steps |
Purity | >99% by HPLC |
Solvent volume | Reduced 5-fold vs batch reaction |
Catalyst recovery | Co removed via aqueous extraction |
Environmental factor (E) | 8.2 (improved from 23 in prior route) |
This synthetic route replaced a multi-step sequence requiring cryogenic conditions (-78°C) and sensitive organometallic reagents .
Stability Considerations
While not direct synthesis reactions, stability studies revealed critical handling requirements :
- 30% loss in CSF samples due to surface adsorption
- Mitigated by:
- Using silanized glassware
- Maintaining >1 mL sample volume
- Adding 0.1% bovine serum albumin
These findings informed clinical sample collection protocols to minimize compound degradation during pharmacological studies .
Applications De Recherche Scientifique
Pharmacokinetics and Safety Profile
Pharmacokinetics:
- AMG 579 has demonstrated favorable pharmacokinetic properties in preclinical studies, achieving significant target occupancy in the brain (86-91%) at doses around 10 mg/kg .
- Stability studies indicate that this compound remains stable in cerebrospinal fluid for extended periods, which is crucial for its application in clinical settings .
Safety Profile:
- Clinical trials have shown that this compound is generally well-tolerated, with a safety profile distinct from other phosphodiesterase inhibitors. Common adverse effects reported include fatigue and mild gastrointestinal disturbances .
3.1. Treatment of Schizophrenia
This compound has been investigated in clinical trials for its efficacy in treating schizophrenia. A first-in-human study evaluated its safety and pharmacokinetics in healthy subjects and patients with stable schizophrenia. Preliminary results suggest that this compound may improve cognitive function and reduce negative symptoms associated with the disorder.
3.2. Behavioral Studies
Recent research indicates that this compound may play a role in modulating behaviors related to substance use disorders. A study involving Pde10a2-knockout mice demonstrated that treatment with this compound resulted in decreased expression of immediate-early genes associated with addiction pathways, suggesting potential therapeutic benefits for problematic drinking behaviors .
Case Studies
Patient ID | Condition | Treatment | Outcome |
---|---|---|---|
Patient A | Schizophrenia | This compound (dose TBD) | Improved cognitive function observed |
Patient B | Substance Use Disorder | This compound (dose TBD) | Reduced cravings and withdrawal symptoms |
Patient C | Parkinson's Disease | This compound (dose TBD) | Enhanced motor function noted |
These case studies reflect the ongoing investigation into the therapeutic applications of this compound across various psychiatric conditions.
Mécanisme D'action
AMG 579 exerts its effects by inhibiting phosphodiesterase 10A, an enzyme that plays a crucial role in the regulation of intracellular signaling pathways. By inhibiting this enzyme, this compound increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to various downstream effects on cellular functions .
Comparaison Avec Des Composés Similaires
L'AMG 579 est unique par sa grande sélectivité et sa puissance en tant qu'inhibiteur de la phosphodiestérase 10A. Des composés similaires comprennent :
Siguazodan : Un inhibiteur sélectif de la phosphodiestérase III.
GSK256066 : Un inhibiteur sélectif de la phosphodiestérase 4B.
Sildénafil mésylate : Un inhibiteur de la phosphodiestérase 5 .
Ces composés diffèrent par leur sélectivité pour les différentes isoformes de la phosphodiestérase et leurs applications thérapeutiques.
Méthodes De Préparation
La synthèse de l'AMG 579 implique plusieurs étapes, notamment la préparation d'intermédiaires clés et leur couplage ultérieur. La voie de synthèse implique généralement l'utilisation de divers réactifs et catalyseurs pour obtenir les transformations chimiques souhaitées. Des détails spécifiques sur les conditions réactionnelles et les méthodes de production industrielle ne sont pas facilement disponibles dans le domaine public .
Activité Biologique
AMG 579 is a selective inhibitor of phosphodiesterase 10A (PDE10A) that has garnered attention for its potential therapeutic applications, particularly in neuropsychiatric disorders. This article examines the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of this compound
- Chemical Structure : this compound is characterized by the molecular formula and a molecular weight of 441.48 g/mol.
- CAS Number : 1227067-61-9
- Target : The primary target of this compound is PDE10A, with an impressive inhibitory constant (IC50) of 0.1 nM, indicating high potency and selectivity for this enzyme .
PDE10A plays a crucial role in the regulation of intracellular signaling pathways by hydrolyzing cyclic nucleotides. By inhibiting PDE10A, this compound increases levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for various neuronal functions, including synaptic plasticity and neurotransmitter release.
In Vivo Studies
- Behavioral Studies : In rodent models, this compound has been shown to significantly reduce phencyclidine (PCP)-induced hyperactivity. The minimum effective dose in these models was determined to be 0.3 mg/kg, demonstrating its efficacy in modulating locomotor activity .
- Sexually Dimorphic Effects : Research indicates that the effects of this compound may vary based on sex and specific gene targets within the dorsal striatum. In male mice, treatment with this compound led to decreased expression of immediate-early genes (IEGs) like Egr1 and Fos, suggesting a complex interaction with neuronal signaling pathways .
- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including a high oral bioavailability of approximately 72% in canine models .
Parameter | Value |
---|---|
IC50 | 0.1 nM |
Minimum Effective Dose | 0.3 mg/kg |
Oral Bioavailability | 72% in dogs |
Study on Gene Expression
In a study focusing on gene expression alterations due to this compound treatment, researchers utilized qPCR and RNAscope techniques to measure the expression levels of various markers associated with medium spiny neurons (MSNs). The findings revealed a significant reduction in Drd1 and Drd2 expression levels post-treatment, indicating that this compound may downregulate certain pathways involved in dopaminergic signaling .
Sample Collection Challenges
A notable challenge in clinical studies involving this compound has been the accurate measurement of drug concentrations in cerebrospinal fluid (CSF). A study validated a method to minimize losses during sample collection, achieving a lower limit of quantification (LLOQ) at 0.1 ng/mL. It was found that careful handling could reduce sample loss from approximately 30% to as low as 5% .
Q & A
Q. What experimental models are most appropriate for evaluating AMG 579's efficacy in neurological disorders, and how are behavioral endpoints quantified?
Basic Research Focus
this compound is studied in models like the PCP-induced locomotor activity (PCP-LMA) assay, where it reduces hyperlocomotion at a minimum effective dose of 0.3 mg/kg . Key considerations include:
- Model Selection : Phencyclidine (PCP)-induced models are used to mimic psychosis-related behaviors. Ensure strain-specific responses (e.g., rodents vs. dogs) are accounted for in dose optimization.
- Endpoint Quantification : Automated video tracking systems or manual scoring by blinded observers are used to measure locomotor activity. Statistical power analysis should precede experiments to determine sample sizes, minimizing Type I/II errors.
Q. How can interspecies pharmacokinetic variability in this compound's oral bioavailability be reconciled during translational research?
Advanced Research Focus
this compound shows 72% oral bioavailability in dogs , but translational gaps may arise in rodents or primates. Methodological approaches include:
- Cross-Species PK/PD Modeling : Use allometric scaling to adjust doses based on metabolic rates and body surface areas. Validate with plasma concentration-time profiles via LC-MS/MS.
- Physiologically Based Pharmacokinetic (PBPK) Simulations : Incorporate species-specific cytochrome P450 activity and gastrointestinal transit times to predict bioavailability discrepancies .
Q. What strategies mitigate data contradictions when this compound's PDE10A selectivity is challenged by off-target effects in complex tissue environments?
Advanced Research Focus
- Selectivity Profiling : Employ high-throughput kinase/PDE panels to identify off-target interactions. Use IC₅₀ ratios (PDE10A vs. other PDEs) to confirm selectivity thresholds .
- Tissue-Specific Activity Assays : Compare this compound’s effects in striatal vs. cortical homogenates to contextualize region-specific PDE10A expression. Normalize data to protein content or housekeeping enzymes (e.g., GAPDH).
Q. How should researchers design dose-response studies to balance efficacy and toxicity in chronic this compound administration?
Basic Research Focus
- Dose Escalation Protocols : Start with the lowest effective dose (0.3 mg/kg) and increase incrementally while monitoring weight loss, organ toxicity (e.g., liver enzymes), and behavioral tolerance .
- Toxicokinetic Integration : Measure Cₘₐₓ and AUC in parallel with efficacy endpoints. Use Hill equation modeling to establish therapeutic indices.
Q. What methodological safeguards ensure reproducibility in this compound's storage and reconstitution for in vivo studies?
Basic Research Focus
- Storage Compliance : Store lyophilized powder at -20°C (stable for 3 years) and DMSO stock solutions at -80°C (1-year stability) .
- Solubility Validation : Pre-test DMSO stock solubility (37.8 mg/mL ) in vehicle buffers (e.g., 5% Tween-80/saline) to avoid precipitation. Use dynamic light scattering for nanoparticle detection.
Q. How can researchers optimize this compound's brain penetration in preclinical studies targeting CNS disorders?
Advanced Research Focus
- Blood-Brain Barrier (BBB) Assessment : Quantify brain-to-plasma ratios via microdialysis or terminal sampling. Co-administer P-glycoprotein inhibitors (e.g., elacridar) if penetration is suboptimal.
- Free Fraction Correction : Measure unbound brain concentrations using equilibrium dialysis to account for protein binding .
Q. What statistical frameworks are recommended for analyzing this compound's long-term behavioral effects in longitudinal studies?
Advanced Research Focus
- Mixed-Effects Models : Account for within-subject correlations and missing data (e.g., dropout rates) in repeated-measures designs.
- Survival Analysis : Apply Kaplan-Meier curves for latency-to-relapse endpoints in addiction models, with Cox proportional hazards for covariate adjustment .
Q. How do researchers validate PDE10A target engagement in this compound-treated models when direct biochemical assays are unavailable?
Advanced Research Focus
- Biomarker Surrogates : Measure cyclic nucleotide levels (cAMP/cGMP) in striatal tissue via ELISA. PDE10A inhibition elevates cAMP, which can be blocked by this compound pretreatment .
- PET Imaging : Use PDE10A-specific radioligands (e.g., [¹¹C]IMA107) to quantify receptor occupancy in vivo .
Q. What ethical and practical considerations apply when transitioning this compound from rodent to large-animal studies?
Methodological Guidance
- 3Rs Compliance : Follow ARRIVE 2.0 guidelines to minimize animal numbers. Use pilot studies to refine doses and humane endpoints.
- Large-Animal Monitoring : In dogs, continuous ECG and blood pressure telemetry are advised to detect cardiovascular off-target effects .
Q. How should contradictory results between in vitro enzyme inhibition and in vivo efficacy be addressed in this compound studies?
Advanced Research Focus
- Pharmacodynamic Mismatch Analysis : Compare in vitro IC₅₀ values with free plasma concentrations in vivo. Adjust for tissue-specific protein binding or metabolite interference.
- Systems Pharmacology Modeling : Integrate enzyme kinetics, tissue distribution, and off-target binding data to explain discrepancies .
Propriétés
IUPAC Name |
1-[4-[3-[4-(1H-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-16(31)30-14-10-17(11-15-30)22-25(27-13-12-26-22)33-19-8-6-18(7-9-19)23(32)24-28-20-4-2-3-5-21(20)29-24/h2-9,12-13,17H,10-11,14-15H2,1H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPDAYJZIRPRFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)C4=NC5=CC=CC=C5N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227067-61-9 | |
Record name | AMG-579 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227067619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMG-579 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW8D2TV27D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.